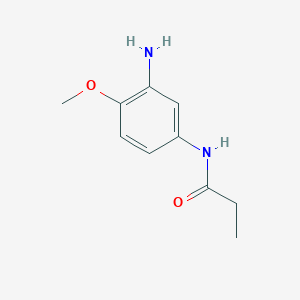

N-(3-Amino-4-methoxyphenyl)propanamide

概要

説明

N-(3-Amino-4-methoxyphenyl)propanamide: is an organic compound with the molecular formula C10H14N2O2 It is characterized by the presence of an amino group, a methoxy group, and a propanamide moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-4-methoxyphenyl)propanamide typically involves the reaction of 3-amino-4-methoxybenzaldehyde with propanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality of the final product .

化学反応の分析

Types of Reactions: N-(3-Amino-4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

科学的研究の応用

Organic Synthesis

The compound is utilized as a building block in organic synthesis. It serves as an intermediate in the production of pharmaceuticals and agrochemicals, facilitating the development of new compounds with potential therapeutic properties.

Biological Research

Anticancer Activity : N-(3-Amino-4-methoxyphenyl)propanamide has been investigated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The half-maximal inhibitory concentration (IC50) values indicate significant potency against these cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| U-87 | 15.0 |

| MDA-MB-231 | 25.0 |

These findings suggest that the compound may serve as a lead for developing anticancer agents targeting specific tumor types.

Antimicrobial Properties : The compound has demonstrated antibacterial activity against several strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

It also exhibits antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values of 16.69 µM and 56.74 µM, respectively.

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties beyond anticancer activity. Research indicates that it may possess anti-inflammatory effects and could be beneficial in treating various inflammatory diseases .

Antioxidant and Anticancer Study

A study published in MDPI evaluated the antioxidant activity of derivatives related to this compound using DPPH assays and MTT assays. The results indicated that some derivatives showed enhanced antioxidant and anticancer activities compared to standard drugs, highlighting the potential for developing new therapeutic agents .

Antimicrobial Study

Research highlighted the synthesis of related compounds and their evaluation against multiple microbial strains, demonstrating promising antibacterial and antifungal properties. These findings underscore the potential application of this compound in treating bacterial infections and fungal diseases .

作用機序

The mechanism of action of N-(3-Amino-4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

- 3-Chloro-N-(4-methoxyphenyl)propanamide

- N-(3-Methoxyphenyl)-3-phenylpropanamide

- N-(4-Methoxyphenyl)propanamide

Comparison: N-(3-Amino-4-methoxyphenyl)propanamide is unique due to the presence of both amino and methoxy groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

生物活性

N-(3-Amino-4-methoxyphenyl)propanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the realms of anticancer, antioxidant, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound features a propanamide backbone with an amino group and a methoxyphenyl substituent. This unique structure contributes to its interactions with biological targets, enhancing its pharmacological profiles.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, a series of compounds based on this scaffold were synthesized and tested against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9a | A549 | 1.96 |

| 9a | H1975 | 0.095 |

| 17i | A549 | 4.17 |

| 17i | H1975 | 0.052 |

| Osimertinib | A549 | 2.91 |

| Osimertinib | H1975 | 0.064 |

These results indicate that several derivatives exhibit comparable or superior antitumor activities relative to established treatments like osimertinib, especially against lung cancer cell lines (A549 and H1975) .

Antioxidant Activity

The antioxidant capabilities of this compound derivatives have been evaluated using the DPPH radical scavenging method. Notably, some derivatives demonstrated antioxidant activity approximately 1.4 times greater than ascorbic acid , a well-known antioxidant . This suggests that these compounds could be valuable in preventing oxidative stress-related diseases.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. The presence of the methoxyphenyl group is believed to enhance its interaction with biological targets involved in pain pathways, indicating its potential utility in pain management therapies .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding: The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity.

- Nucleophilic Attacks: The amino group participates in nucleophilic attacks, modifying the structure and function of target molecules .

These interactions can lead to alterations in various biochemical pathways, contributing to the compound's observed effects.

Case Studies and Research Findings

Several studies have investigated the effects of this compound derivatives on different biological systems:

- Anticancer Studies: In vitro assays demonstrated that certain derivatives induced apoptosis and inhibited cell migration in cancer cell lines, showcasing their potential as anticancer agents .

- Antioxidant Screening: Compounds were assessed for their ability to scavenge free radicals, revealing significant antioxidant activity that could mitigate oxidative damage .

- Inflammatory Response: Research indicated that these compounds might modulate inflammatory pathways, although further investigation is needed to elucidate their precise mechanisms .

特性

IUPAC Name |

N-(3-amino-4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-10(13)12-7-4-5-9(14-2)8(11)6-7/h4-6H,3,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGBYRNFIMZEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。